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4-Chloro-8-fluoro-2-trichloromethyl-quinoline

Catalog No.
S3320430
CAS No.
927800-48-4
M.F
C10H4Cl4FN
M. Wt
298.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-8-fluoro-2-trichloromethyl-quinoline

CAS Number

927800-48-4

Product Name

4-Chloro-8-fluoro-2-trichloromethyl-quinoline

IUPAC Name

4-chloro-8-fluoro-2-(trichloromethyl)quinoline

Molecular Formula

C10H4Cl4FN

Molecular Weight

298.9 g/mol

InChI

InChI=1S/C10H4Cl4FN/c11-6-4-8(10(12,13)14)16-9-5(6)2-1-3-7(9)15/h1-4H

InChI Key

QOVRIZVMTSSKRO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2Cl)C(Cl)(Cl)Cl

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2Cl)C(Cl)(Cl)Cl

4-Chloro-8-fluoro-2-trichloromethyl-quinoline is a halogenated quinoline derivative characterized by a complex structure that includes a quinoline core, which consists of a fused benzene and pyridine ring. The compound features a chlorine atom at the 4-position, a fluorine atom at the 8-position, and a trichloromethyl group (-CCl₃) at the 2-position. Its molecular formula is C₁₀H₄Cl₄FN, with a molecular weight of approximately 303.9 g/mol. The presence of multiple halogen substituents significantly influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and synthetic organic chemistry.

  • Potential irritancy: Chlorine and fluorine atoms can be irritating to the skin, eyes, and respiratory system.
  • Suspected toxicity: Similar to other chlorinated and fluorinated compounds, it might be toxic if ingested or inhaled.

  • Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various quinoline derivatives.
  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, yielding partially or fully reduced derivatives.
  • Nucleophilic Substitution: The chloro or fluoro positions can undergo nucleophilic substitution reactions, leading to the formation of diverse substituted quinoline derivatives.

Common reagents involved in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that 4-Chloro-8-fluoro-2-trichloromethyl-quinoline exhibits significant biological activity, particularly in medicinal chemistry. It has shown potential as an antiplasmodial agent against Plasmodium falciparum, the parasite responsible for malaria. The unique structural features contribute to its efficacy, making it an important candidate for developing new pharmaceuticals targeting specific diseases. Additionally, its interaction with various biomolecules enables it to play a role in studying biological pathways.

The synthesis of 4-Chloro-8-fluoro-2-trichloromethyl-quinoline can be achieved through various methods:

  • Reaction with Trichloromethylating Agents: A common synthetic route involves reacting 4-chloro-8-fluoroquinoline with trichloromethylating agents under controlled conditions.
  • Halogenation Reactions: The introduction of halogens can be accomplished via electrophilic substitution methods, utilizing chlorinating agents like phosphorus pentachloride.
  • Cyclization Techniques: Some methods involve cyclization processes that facilitate the formation of the quinoline structure while incorporating the trichloromethyl group

    4-Chloro-8-fluoro-2-trichloromethyl-quinoline has several applications across different fields:

    • Medicinal Chemistry: It is investigated as a potential therapeutic agent against malaria and other diseases.
    • Chemical Research: The compound serves as a building block for synthesizing more complex organic molecules.
    • Material Science: It is utilized in developing new materials due to its unique chemical properties.

Interaction studies involving 4-Chloro-8-fluoro-2-trichloromethyl-quinoline focus on its binding affinity and activity against biological targets. These studies often employ techniques such as molecular docking and enzyme inhibition assays to elucidate its mechanism of action. Modifications to the trichloromethyl group can significantly alter the compound's efficacy against Plasmodium falciparum, indicating a critical structure-activity relationship that is essential for drug development.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 4-Chloro-8-fluoro-2-trichloromethyl-quinoline. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinolineTrifluoromethyl group instead of fluorineDifferent electronic properties affecting reactivity
4-Chloro-6-fluoro-2-trichloromethyl-quinolineFluorine at the 6-positionDistinct antimicrobial properties
4-Chloro-6-methyl-2-trichloromethyl-quinolineMethyl group instead of fluorinePotentially less reactive due to weaker electron-withdrawing effect
4-Bromo-6-fluoroquinolineContains bromine instead of chlorineUsed in similar biological studies

The uniqueness of 4-Chloro-8-fluoro-2-trichloromethyl-quinoline lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs

XLogP3

4.6

Wikipedia

4-Chloro-8-fluoro-2-(trichloromethyl)quinoline

Dates

Last modified: 08-19-2023

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